3-Methoxy-5-methylaniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Methoxy-5-methylaniline often involves the reduction of Schiff bases, leading to molecules with complex structures and potential applications in the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021). Another example includes the ring opening followed by ring closure reactions, affording novel structures with considerable stability and reactivity, indicating the versatility of methods in synthesizing related compounds (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds related to 3-Methoxy-5-methylaniline demonstrates diverse crystal systems and stabilization via intermolecular interactions, including hydrogen bonding and secondary interactions. These structural features are critical for understanding the chemical behavior and potential applications of these compounds (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving 3-Methoxy-5-methylaniline derivatives include regioselective reduction and cyclocondensation, leading to a variety of tetramate and heterocyclic derivatives. These reactions underscore the compound's utility as an intermediate in synthesizing a broad spectrum of chemical entities (Issa et al., 2006).
Physical Properties Analysis
The physical properties of related compounds, such as poly-o-methoxyaniline and poly-o-methylaniline, have been characterized, revealing insights into their oxidation states, conductivity, and structural arrangements. These properties are essential for applications in materials science and electronics (Zampronio & Oliveira, 2004).
Chemical Properties Analysis
Electropolymerization studies of 2-methoxyaniline, a compound closely related to 3-Methoxy-5-methylaniline, reveal the influence of monomer concentration on the structure and properties of the resulting polymers. These findings contribute to our understanding of the chemical properties and potential applications of methoxyaniline derivatives in creating conductive polymers (Viva et al., 2002).
Scientific Research Applications
Antibacterial Activity : Compounds derived from 3-Methoxy-5-methylaniline have been found to have potent inhibitory effects on bacterial DNA polymerase IIIC, leading to notable antibacterial activity against Gram-positive bacteria. This suggests potential therapeutic applications in treating bacterial infections (Zhi et al., 2005).
Corrosion Inhibition : Derivatives of 3-Methoxy-5-methylaniline, such as N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, have been effective in inhibiting zinc metal corrosion in hydrochloric acid solutions, indicating potential industrial applications in corrosion prevention (Assad et al., 2015).
Chemical Reactions and Products : The reaction of 3-methoxy-3-methyl-1-butanol with OH radicals produces various chemicals like acetone and methyl acetate, with a significant lifetime, revealing insights into chemical processes and potential industrial applications (Aschmann et al., 2011).
Cancer Treatment : Analogs of 3-Methoxy-5-methylaniline, such as 3'-methylamino analogs of amsacrine, have shown high DNA binding, water solubility, and in vivo solid tumor activity, indicating potential in cancer treatment (Atwell et al., 1986).
Photodynamic Therapy : New zinc phthalocyanine derivatives substituted with 3-Methoxy-5-methylaniline-related groups exhibit good fluorescence properties and high singlet oxygen quantum yield, making them promising for cancer treatment through photodynamic therapy (Pişkin et al., 2020).
Sensing Applications : Certain derivatives have been used in the development of sensors, such as the detection of Al3+ ions with high sensitivity, showcasing potential applications in environmental monitoring and analytical chemistry (Dhara et al., 2014).
Chemical Synthesis : 3-Methoxy-5-methylaniline is involved in various chemical syntheses and reactions, contributing to the development of new compounds and materials with potential biological activities and industrial applications, as demonstrated in multiple studies (e.g., Brennan et al., 1986; Janin et al., 1999).
Safety And Hazards
3-Methoxy-5-methylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and may cause cancer . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .
properties
IUPAC Name |
3-methoxy-5-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYIMMXOEYEZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212881 | |
Record name | Methoxymethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-methylaniline | |
CAS RN |
63460-04-8 | |
Record name | Methoxymethylbenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxymethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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